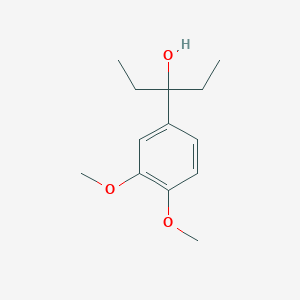

3-(3,4-Dimethoxyphenyl)-3-pentanol

Description

3-(3,4-Dimethoxyphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 3,4-dimethoxyphenyl group at the 3-position. The 3,4-dimethoxy substitution on the aromatic ring is notable in natural products and synthetic compounds, often influencing electronic properties, solubility, and bioactivity .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-13(14,6-2)10-7-8-11(15-3)12(9-10)16-4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEVERATDYKWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-pentanol typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a suitable Grignard reagent, such as pentylmagnesium bromide.

Grignard Reaction: The Grignard reagent is reacted with 3,4-dimethoxybenzaldehyde under anhydrous conditions to form the corresponding alcohol.

Hydrolysis: The reaction mixture is then hydrolyzed to yield 3-(3,4-Dimethoxyphenyl)-3-pentanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)-3-pentanone or 3-(3,4-Dimethoxyphenyl)pentanoic acid.

Reduction: Formation of 3-(3,4-Dimethoxyphenyl)pentane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties

Research has indicated that compounds structurally related to 3-(3,4-dimethoxyphenyl)-3-pentanol may exhibit antidepressant effects. For instance, derivatives of phenolic compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of methoxy groups on the phenyl ring enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antidepressants .

Antihypertensive Effects

Compounds similar to 3-(3,4-dimethoxyphenyl)-3-pentanol have also been explored for their antihypertensive properties. The mechanism often involves the inhibition of specific enzymes or receptors that regulate blood pressure. For example, derivatives that interact with angiotensin-converting enzyme (ACE) or block calcium channels have shown promise in lowering hypertension .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 3-(3,4-dimethoxyphenyl)-3-pentanol can be achieved through various methodologies, including:

- Grignard Reactions: Utilizing Grignard reagents to form alcohols from ketones or aldehydes.

- Reduction Reactions: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones into alcohols.

- Aminomethylation: This method involves the introduction of amine groups into the aromatic system, which can enhance biological activity .

Biological Applications

Inhibition Studies

Recent studies have focused on the inhibitory effects of 3-(3,4-dimethoxyphenyl)-3-pentanol on specific enzymes related to disease states. For instance, it has been evaluated for its potential to inhibit aspartyl aminopeptidases involved in malaria pathogenesis. This suggests a role in developing antimalarial therapies .

Tautomerization and Stability

The compound exhibits tautomerization properties that can affect its stability and reactivity. Understanding these properties is crucial for predicting the behavior of the compound under physiological conditions and its interactions with biological targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive symptoms in animal models using phenolic derivatives similar to 3-(3,4-dimethoxyphenyl)-3-pentanol. |

| Study B | Antihypertensive Effects | Found that compounds with similar structures effectively reduced blood pressure in hypertensive rats through ACE inhibition. |

| Study C | Antimalarial Potential | Showed that certain derivatives inhibited Plasmodium falciparum M18 aspartyl aminopeptidase, indicating potential as antimalarial agents. |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Positional Isomers: 3,4- vs. 2,3-Dimethoxyphenyl Substitution

A key analog is 3-(2,3-Dimethoxyphenyl)pentan-3-ol (CAS 100533-08-2), which shares the same molecular formula (C₁₃H₂₀O₃) and molar mass (224.3 g/mol) but differs in the substituent positions on the phenyl ring. The 2,3-dimethoxy configuration may alter electronic effects (e.g., resonance versus inductive interactions) and steric hindrance compared to the 3,4-isomer. Such differences could impact solubility, reactivity in synthetic pathways, or interactions with biological targets .

Substituent Variations: Methoxy vs. Methyl and Chloro Groups

- 3-(3,4-Dimethylphenyl)-3-pentanol (C₁₃H₂₀O, MW 192.3): Replacing methoxy groups with methyl groups reduces polarity, likely increasing hydrophobicity. This could lower solubility in polar solvents and affect bioavailability .

Physicochemical Properties

The 3,4-dimethoxy substitution enhances polarity due to the electron-donating methoxy groups, suggesting higher solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like 3-(3,4-dimethylphenyl)-3-pentanol. The tertiary alcohol structure may also confer lower volatility compared to primary or secondary alcohols (e.g., 3-methyl-1-pentanol, CAS 589-35-5, MW 102.18) .

Anti-Inflammatory Potential

Compounds with 3,4-dimethoxyphenyl groups, such as lignans (e.g., vitekwangin A and B), exhibit anti-inflammatory activity by inhibiting NO production in LPS-induced macrophages .

Data Table: Key Structural Analogs

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-pentanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxy-substituted phenyl group linked to a pentanol chain, which contributes to its unique chemical properties. The presence of methoxy groups enhances lipophilicity and potentially influences its interaction with biological targets.

The biological activity of 3-(3,4-Dimethoxyphenyl)-3-pentanol is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The specific mechanisms remain under investigation, but preliminary studies suggest that the compound may influence pathways related to:

- Antioxidant activity : Potentially scavenging free radicals and reducing oxidative stress.

- Enzyme inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor modulation : Interacting with neurotransmitter receptors, which could affect central nervous system functions.

Antimicrobial Properties

Research has indicated that 3-(3,4-Dimethoxyphenyl)-3-pentanol exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate inhibition against E. coli | |

| Fungi | Effective against Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. The results indicate moderate cytotoxic effects, particularly in breast (MCF-7) and prostate (PC-3) cancer cell lines.

These findings suggest that while the compound may not be highly potent, it possesses enough activity to warrant further investigation.

Case Studies

Several case studies highlight the potential therapeutic applications of 3-(3,4-Dimethoxyphenyl)-3-pentanol:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative damage in vitro, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research has shown that it may reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.